Cas no 80234-67-9 (8(r),15(s)-dihete)

8(r),15(s)-dihete Chemical and Physical Properties
Names and Identifiers
-
- 8(r),15(s)-dihete
- (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
- AC1O7M0F
- DTXSID80425010
- Bio1_000624
- Bio1_001113
- 80234-67-9
- Bio1_000135
- CBiol_001849
-
- Inchi: InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1
- InChI Key: NNPWRKSGORGTIM-OALUTQOASA-N
- SMILES: CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Computed Properties
- Exact Mass: 336.23005950g/mol
- Monoisotopic Mass: 336.23005950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 14
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 4
- XLogP3: 3.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.76000
- LogP: 4.15830
8(r),15(s)-dihete Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200425-50µg |
8(R),15(S)-DiHETE, |
80234-67-9 | 50µg |
¥1474.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200425-50 µg |
8(R),15(S)-DiHETE, |
80234-67-9 | 50µg |
¥1,474.00 | 2023-07-11 |
8(r),15(s)-dihete Production Method
Synthetic Circuit 1
1.2 Reagents: Methanol ; rt
8(r),15(s)-dihete Raw materials
8(r),15(s)-dihete Preparation Products
8(r),15(s)-dihete Related Literature
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 8(r),15(s)-dihete
Comprehensive Overview of 8(R),15(S)-DiHETE (CAS No. 80234-67-9): Structure, Function, and Research Applications
8(R),15(S)-DiHETE (CAS No. 80234-67-9) is a specialized dihydroxy-eicosatetraenoic acid derivative that has garnered significant attention in biochemical and pharmacological research. This compound belongs to the broader class of eicosanoids, which are lipid mediators derived from arachidonic acid metabolism. Its unique stereochemistry at the 8(R) and 15(S) positions distinguishes it from other dihydroxy metabolites, making it a subject of interest for its potential roles in inflammation resolution, cellular signaling, and tissue homeostasis.
Recent studies highlight the growing importance of 8(R),15(S)-DiHETE in the context of lipidomics and precision medicine. Researchers are actively investigating its biosynthesis pathways, particularly through the lipoxygenase (LOX) enzyme cascade, and its interactions with G-protein-coupled receptors (GPCRs). The compound’s dual hydroxyl groups contribute to its bioactivity, influencing processes such as neutrophil chemotaxis and vascular permeability modulation. These properties align with current trends in targeting pro-resolving lipid mediators (SPMs) for chronic inflammatory conditions.
In the era of personalized healthcare, 8(R),15(S)-DiHETE has emerged as a potential biomarker for oxidative stress-related diseases. Analytical techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) are now routinely employed to quantify its levels in biological samples. This aligns with frequent search queries such as "eicosanoid profiling methods" and "lipid mediator biomarkers in disease." Furthermore, its structural similarity to other HETE derivatives (e.g., 5-HETE, 12-HETE) makes it a comparative model in studies exploring lipid signaling networks.
The compound’s relevance extends to nutraceutical and cosmeceutical applications, where users often search for "natural anti-inflammatory lipids" or "skin barrier repair molecules." While not yet commercially mainstream, 8(R),15(S)-DiHETE is being evaluated for its potential synergies with omega-3 fatty acids, a trending topic in dietary supplement research. Its mechanism of action—modulating PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways—also intersects with popular inquiries about "metabolic inflammation control."
From a technical standpoint, the stability of 8(R),15(S)-DiHETE under varying pH and temperature conditions remains a critical research focus. This addresses common questions like "how to store lipid mediators" and "degradation products of HETEs." Synthetic analogs are also under development to enhance its bioavailability, reflecting the demand for "improved eicosanoid therapeutics."
In conclusion, 8(R),15(S)-DiHETE (CAS No. 80234-67-9) represents a multifaceted molecule bridging fundamental biochemistry with translational applications. Its study not only advances our understanding of lipid-based signaling but also responds to contemporary interests in inflammation resolution and biomarker discovery. As research progresses, this compound may unlock novel therapeutic strategies aligned with the principles of systems biology and molecular medicine.
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